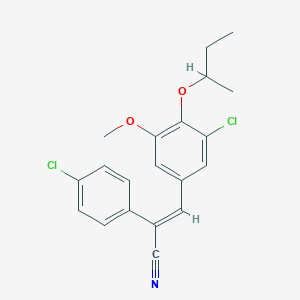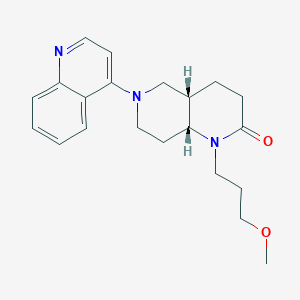![molecular formula C18H20N6O3S B5305319 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is now being evaluated in clinical trials.
Mecanismo De Acción
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine targets the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway in B-cell malignancies. By inhibiting BTK, 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine blocks the growth and survival of cancer cells, and enhances the immune response against cancer. 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling and immune regulation.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit their proliferation. It also enhances the activity of immune cells, such as T-cells and natural killer cells, against cancer. In animal models, 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine has demonstrated excellent pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown excellent efficacy and safety profiles in preclinical studies. However, 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine also has some limitations, such as its low solubility and potential toxicity at high doses. These factors need to be carefully considered in designing and interpreting lab experiments.
Direcciones Futuras
For the development of 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine include clinical trials, combination with other cancer treatments, structural modification, and mechanistic studies.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine involves several steps, starting with the preparation of 4-(1H-imidazol-1-yl)pyrimidine. This compound is then reacted with 4-(3-methoxyphenylsulfonyl)piperazine in the presence of a base to yield 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential as a cancer therapy. It has shown activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine has demonstrated excellent efficacy and safety profiles. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
4-imidazol-1-yl-6-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-27-15-3-2-4-16(11-15)28(25,26)24-9-7-22(8-10-24)17-12-18(21-13-20-17)23-6-5-19-14-23/h2-6,11-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUJKWWACIMISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)

![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)

![4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305282.png)

![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)

![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)
![4-(1H-benzimidazol-1-yl)-1-[4-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5305322.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305327.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)